molecular formula C18H17NO2 B11848237 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- CAS No. 825620-18-6

4-Quinolinol, 7-(1-methylethoxy)-2-phenyl-

Cat. No.: B11848237
CAS No.: 825620-18-6
M. Wt: 279.3 g/mol
InChI Key: WWJSSYQFNXTUMI-UHFFFAOYSA-N
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Description

7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL typically involves the Friedländer quinoline synthesis, which is a prominent method for constructing quinoline derivatives. This method involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration . Poly(phosphoric acid) is often used as an assisting agent in this solvent-free reaction .

Industrial Production Methods: Industrial production of quinoline derivatives, including 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL, often employs green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like NaHSO4·SiO2 have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL is unique due to the presence of the isopropoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other quinoline derivatives .

Properties

CAS No.

825620-18-6

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-phenyl-7-propan-2-yloxy-1H-quinolin-4-one

InChI

InChI=1S/C18H17NO2/c1-12(2)21-14-8-9-15-17(10-14)19-16(11-18(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20)

InChI Key

WWJSSYQFNXTUMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

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